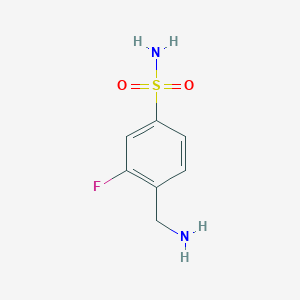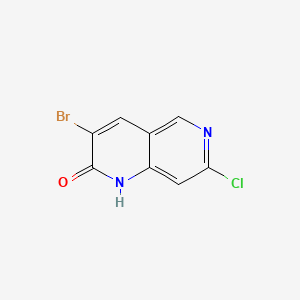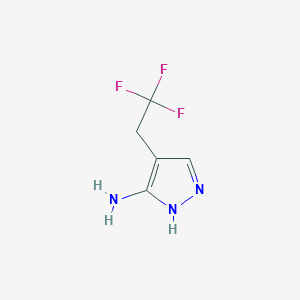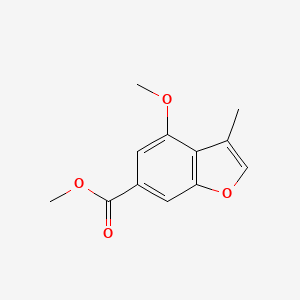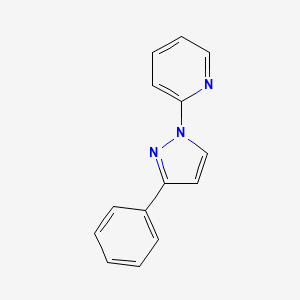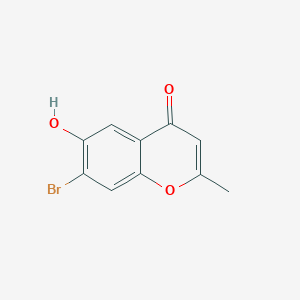
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a class of oxygen-containing heterocycles. These compounds are known for their diverse biological and pharmacological activities. The chromenone framework is significant in medicinal chemistry due to its presence in various natural and synthetic compounds with notable biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one typically involves the bromination of 6-hydroxy-2-methyl-4H-chromen-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 6-oxo-2-methyl-4H-chromen-4-one.
Reduction: Formation of 6-hydroxy-2-methyl-4H-chroman-4-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core. The hydroxyl and bromine substituents may enhance its binding affinity and specificity towards these targets, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-methyl-4H-chromen-4-one: Lacks the bromine substituent, which may affect its biological activity and reactivity.
7-Hydroxy-4-methylcoumarin: Similar structure but with different substituents, leading to variations in biological properties.
7-Bromo-4-methylcoumarin: Similar bromine substitution but different position of the hydroxyl group.
Uniqueness
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of both bromine and hydroxyl substituents on the chromenone core. This combination of functional groups may contribute to its distinct reactivity and biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H7BrO3 |
|---|---|
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
7-bromo-6-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-8(12)6-3-9(13)7(11)4-10(6)14-5/h2-4,13H,1H3 |
Clave InChI |
LXKOUWPMJOULDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=CC(=C(C=C2O1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
![5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13922178.png)
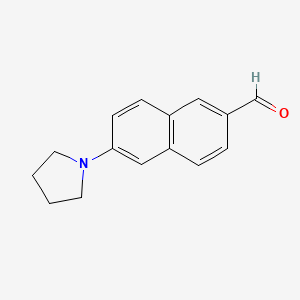
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
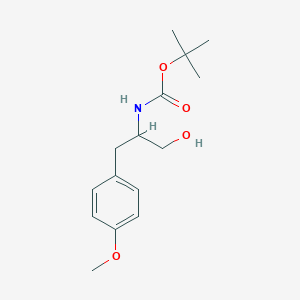
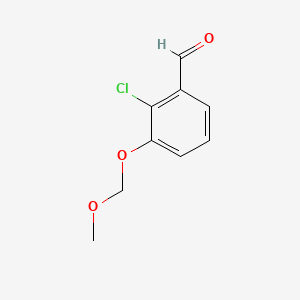
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
